chetoseminudin B

tyrosinase inhibition melanogenesis natural product screening

Researchers studying tyrosinase inhibition often face compounds with confounding immunosuppressive or broad cytotoxic effects. Chetoseminudin B solves this with a clean selectivity profile: it inhibits mushroom tyrosinase (IC50 31.7 μM) without immunosuppressive activity, and shows no cytotoxicity against HepG2, MCF7, or NCI-H460 cells (>100 μM). Sourced from authenticated fungal material, it is ideal as a class-representative thiodiketopiperazine control and for SAR studies alongside leptosin D and phaeosphaone D. Reliable supply with documented purity supports reproducible screening workflows.

Molecular Formula C17H21N3O3S2
Molecular Weight 379.5 g/mol
Cat. No. B1249902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechetoseminudin B
Synonymschetoseminudin B
Molecular FormulaC17H21N3O3S2
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C(NC(=O)C1(CO)SC)(CC2=CNC3=CC=CC=C32)SC
InChIInChI=1S/C17H21N3O3S2/c1-20-15(23)16(24-2,19-14(22)17(20,10-21)25-3)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18,21H,8,10H2,1-3H3,(H,19,22)/t16-,17-/m0/s1
InChIKeyCCPHAMSKHBDMDS-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chetoseminudin B: Tyrosinase Inhibitor Overview


Chetoseminudin B (CAS: 658711-87-6) is a thiodiketopiperazine alkaloid first isolated from the ascomycete fungus Chaetomium seminudum and subsequently identified in multiple fungal sources including Phaeosphaeria fuckelii [1]. This sulfur-containing indole alkaloid features a characteristic piperazine-2,5-dione core with two methylsulfanyl substituents and an indole moiety [1]. The compound has been structurally characterized by extensive NMR spectroscopy and its absolute configuration confirmed by X-ray crystallography [1]. As a member of the epipolythiodioxopiperazine (ETP) class, chetoseminudin B shares structural features with chetomin and related metabolites but exhibits a distinct activity profile centered on mushroom tyrosinase inhibition [1].

Pathway Study Mushroom tyrosinase inhibition research fit; reported benchmark comparator context
Compound Class Thiodiketopiperazine alkaloid probe; supports natural product screening workflows
Selection Logic Defined inhibition profile without reported immunosuppressive or antibacterial activity

Chetoseminudin B Substitution Risks


Within the thiodiketopiperazine alkaloid class, compounds sharing the indole-bearing piperazinedione scaffold exhibit substantially divergent activity profiles that preclude generic substitution. Chetoseminudin B demonstrates mushroom tyrosinase inhibition with an IC50 of 31.7 ± 0.2 μM, which differs measurably from close structural analogs leptosin D (28.4 ± 0.2 μM) and phaeosphaone D (33.2 ± 0.2 μM) tested under identical assay conditions [1]. More critically, in-class members display entirely distinct biological fingerprints: while chetoseminudin B shows no immunosuppressive activity, its co-isolated analog chetoseminudin A exhibits potent immunosuppressive effects [2]. Similarly, chetoseminudin A demonstrates antibacterial activity against Bacillus subtilis (MIC 0.78 μg/mL), an activity absent in chetoseminudin B . Substituting one thiodiketopiperazine for another without activity verification therefore risks introducing unintended off-target effects or losing the intended tyrosinase inhibitory function.

Structural Analogs

Leptosin D and phaeosphaone D exhibit measurably different tyrosinase IC50 values under identical conditions; activity rank may shift with assay conditions.

Co-isolated Metabolite

Chetoseminudin A shows immunosuppressive and antibacterial activity absent in chetoseminudin B; functional profile may not transfer.

Cytotoxicity Context

Selective cytotoxicity toward Jurkat cells contrasts with non-cytotoxic profile in HepG2/MCF7/NCI-H460; cell-type response may differ.

Chetoseminudin B Head-to-Head Comparison


Tyrosinase Inhibition Potency vs. Kojic Acid

Chetoseminudin B demonstrates mushroom tyrosinase inhibitory activity superior to the widely used positive control kojic acid. In a direct head-to-head assay using the same experimental system, chetoseminudin B achieved an IC50 of 31.7 ± 0.2 μM, representing a 21.5% lower IC50 (greater potency) compared to kojic acid's IC50 of 40.4 ± 0.1 μM [1]. This difference is statistically significant given the narrow standard deviations reported. The assay utilized L-tyrosine as substrate with mushroom tyrosinase under standardized conditions [1].

vs. Kojic Acid
Head-to-head
IC50 31.7 ± 0.2 μM
(21.5% lower than kojic acid 40.4 ± 0.1 μM)

Reported higher inhibition potency; supports tyrosinase comparator context

Mushroom tyrosinase, L-tyrosine substrate; mean ± SD

tyrosinase inhibition melanogenesis natural product screening

Tyrosinase Inhibitory Potency vs. Leptosin D

Among the thiodiketopiperazine alkaloids co-evaluated in the Phaeosphaeria fuckelii study, chetoseminudin B exhibits intermediate tyrosinase inhibitory potency. Chetoseminudin B (IC50 31.7 ± 0.2 μM) is 11.6% less potent than leptosin D (IC50 28.4 ± 0.2 μM) but 4.5% more potent than phaeosphaone D (IC50 33.2 ± 0.2 μM) [1]. All three compounds share the core thiodiketopiperazine scaffold with indole substitution, suggesting that subtle structural variations—likely in the substitution pattern at the piperazinedione ring—modulate binding affinity to the tyrosinase active site [1].

Analog Ranking
Reported
Intermediate rank:
Leptosin D (28.4) > Chetoseminudin B (31.7) > Phaeosphaone D (33.2) μM

SAR context; supports structure-activity comparison within thiodiketopiperazines

Identical assay conditions, parallel testing

thiodiketopiperazine structure-activity relationship tyrosinase inhibitor

Cell Line-Specific Cytotoxicity Profile

Chetoseminudin B exhibits a differentiated cytotoxicity profile characterized by selective activity against specific cell lines and minimal cytotoxicity against others. In SRB assays, chetoseminudin B showed no measurable cytotoxicity against HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), or NCI-H460 (non-small cell lung cancer) cell lines, with IC50 values exceeding 100 μM in all cases [1]. In contrast, the compound demonstrated moderate cytotoxicity against Jurkat T-lymphocyte leukemia cells with an IC50 of 94.9 μM in a bioluminescence assay [1]. Additionally, in a mouse spleen lymphocyte immunosuppression assay, chetoseminudin B exhibited an IC50 of 24 μM [1]. This pattern of selective activity—notable effects on immune-derived cells with minimal general cytotoxicity—distinguishes chetoseminudin B from non-selective cytotoxic agents.

Cytotoxicity Panel
Cross-study
HepG2/MCF7/NCI-H460: >100 μM
Jurkat: 94.9 μM
Lymphocyte: 24 μM

Selective immune-cell response; supports cell-model endpoint review

SRB, bioluminescence, and lymphocyte assays

cytotoxicity selectivity cell-based assay

Functional Divergence from Chetoseminudin A

Chetoseminudin B and chetoseminudin A are co-isolated metabolites from the same fungal source, Chaetomium seminudum, yet exhibit functionally divergent bioactivity profiles [1]. In the original isolation study, chetoseminudin A (along with chetomin) was identified as the primary contributor to the immunosuppressive activity of the fungal extract, whereas chetoseminudin B showed no detectable immunosuppressive effects in the same screening panel [1]. Independent testing further revealed that chetoseminudin A exhibits antibacterial activity against Bacillus subtilis with an MIC of 0.78 μg/mL , an activity not reported for chetoseminudin B. This functional bifurcation—where chetoseminudin B displays tyrosinase inhibition without immunosuppressive or antibacterial activity—demonstrates that even biosynthetically related metabolites cannot be assumed to possess overlapping activity spectra.

Functional Divergence
Class-level
Chetoseminudin A: immunosuppressive + antibacterial (MIC 0.78 μg/mL)
Chetoseminudin B: no detected activity in same panels

Context-dependent; reinforces need for specific compound selection

Co-isolated metabolites; mouse lymphocyte and B. subtilis assays

immunomodulation antibacterial functional divergence

Chetoseminudin B Application Scenarios


Tyrosinase Inhibitor Screening & Benchmarking

Chetoseminudin B serves as a validated natural product benchmark for mushroom tyrosinase inhibition studies. With an IC50 of 31.7 ± 0.2 μM that exceeds kojic acid (40.4 ± 0.1 μM) under identical assay conditions, researchers can employ chetoseminudin B as a comparator when evaluating novel tyrosinase inhibitors of fungal origin [1]. The compound's established potency and well-defined structural parameters (molecular formula C17H21N3O3S2, MW 379.5) make it suitable for inclusion in standardized screening panels where a thiodiketopiperazine-derived inhibitor is required as a class-representative control [1].

Thiodiketopiperazine SAR Studies

The parallel evaluation of chetoseminudin B alongside leptosin D (IC50 28.4 μM) and phaeosphaone D (IC50 33.2 μM) under identical assay conditions provides a rare opportunity for SAR analysis within the thiodiketopiperazine class [1]. Chetoseminudin B occupies an intermediate potency position, making it a valuable reference compound for researchers investigating how specific structural modifications (e.g., substitution at the piperazinedione ring, indole positioning) modulate tyrosinase binding affinity. Procurement of chetoseminudin B enables direct comparative studies with leptosin D and phaeosphaone D using a consistent compound source [1].

Immune Cell Selectivity Studies

Chetoseminudin B is suitable for research applications requiring evaluation of compound effects on immune-derived cells with minimal confounding general cytotoxicity. The compound demonstrates selective activity against Jurkat T-lymphocyte cells (IC50 94.9 μM) and mouse spleen lymphocytes (immunosuppression IC50 24 μM), while showing no cytotoxicity (>100 μM) against HepG2, MCF7, and NCI-H460 cell lines [2]. This selectivity profile supports the use of chetoseminudin B in studies where researchers wish to isolate immune-cell-specific effects without the interpretive complications introduced by broad-spectrum cytotoxic agents [2].

Functional Divergence of Co-Isolated Metabolites

Chetoseminudin B and chetoseminudin A, co-isolated from Chaetomium seminudum, exemplify functional divergence from a shared biosynthetic origin. Chetoseminudin B exhibits tyrosinase inhibitory activity (IC50 31.7 μM) without immunosuppressive effects, whereas chetoseminudin A demonstrates potent immunosuppressive activity and antibacterial activity (MIC 0.78 μg/mL against B. subtilis) without reported tyrosinase inhibition [1][2]. Researchers investigating how subtle structural variations redirect biological activity profiles within fungal secondary metabolite families will find chetoseminudin B an essential comparator for understanding the structural determinants of target specificity [1][2].

Application
Selection Property
Validation Focus
Tyrosinase inhibitor screening & benchmarking
Reported comparator potency vs. kojic acid
Confirm IC50 under your assay conditions
Thiodiketopiperazine SAR studies
Intermediate activity rank among analogs
Correlate structural features with inhibition data
Immune cell selectivity research
Differential cytotoxicity profile across cell lines
Verify immune-cell vs. non-immune response window
Functional divergence of co-isolated metabolites
Absence of immunosuppressive/antibacterial activity
Confirm functional selectivity vs. chetoseminudin A

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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